molecular formula C10H10FN3 B1394607 4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 1420660-49-6

4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B1394607
CAS RN: 1420660-49-6
M. Wt: 191.2 g/mol
InChI Key: ISSAHIMPNLZKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine (4F3MPA) is a pyrazolamine derivative that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used in a variety of applications, including as a reagent in organic synthesis and as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE4). 4F3MPA has been extensively studied for its biochemical and physiological properties, and has been found to be a useful tool in laboratory experiments.

Scientific Research Applications

Fluorescent Chemosensor Development

A study by Gao et al. (2018) explored the development of a novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine. This compound demonstrated excellent fluorescence sensing ability for Al³⁺ and Zn²⁺ ions and was used in constructing a logic circuit for detecting these ions in water samples.

Antimicrobial Activity

Research by Mistry et al. (2016) focused on the synthesis of various derivatives of pyrazole compounds, including those related to 4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine, to test their antimicrobial properties. The study revealed significant antibacterial activities in some synthesized compounds.

Reductive Amination Processes

Bawa et al. (2009) investigated the reductive amination of aldehydes and ketones, including compounds related to 4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine. This process is critical in synthesizing biologically active molecules and pharmaceutical intermediates (Bawa, Ahmad, & Kumar, 2009).

Structural Analysis of Pyrazole Derivatives

Chopra et al. (2007) studied the structure of various pyrazole derivatives, including those similar to 4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine. This research provides insights into the molecular structure and interactions of these compounds (Chopra, Mohan, Vishalakshi, & Row, 2007).

Development of Fluorinated Pyrazoles

A study by Bouillon et al. (2001) explored the efficient synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles, demonstrating the versatility and applicability of pyrazole compounds in various fields including pharmaceuticals and materials science.

Crystallographic Studies

Abdel-Wahab et al. (2013) conducted a study on the crystal structure of pyrazole compounds related to 4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine, providing valuable information on their molecular configuration and potential applications in material science (Abdel-Wahab, Mohamed, Khidre, Ng, & Tiekink, 2013).

properties

IUPAC Name

4-fluoro-5-(4-methylphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-6-2-4-7(5-3-6)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSAHIMPNLZKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 2
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 3
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 4
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 5
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 6
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.